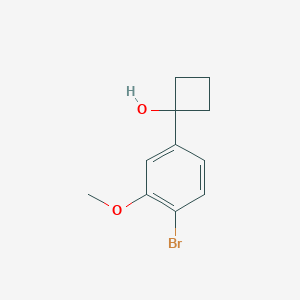

1-(4-Bromo-3-methoxyphenyl)cyclobutanol

Description

1-(4-Bromo-3-methoxyphenyl)cyclobutanol is a cyclobutanol derivative featuring a bromine atom at the para position and a methoxy group at the meta position on the aromatic ring. The cyclobutanol core imparts structural rigidity, while the substituents influence electronic properties and reactivity. This compound is primarily utilized in synthetic organic chemistry, particularly in catalytic ring-expansion reactions and as a precursor for spirocyclic compounds. Its synthesis often involves palladium-catalyzed ring-opening polymerization or acid-catalyzed rearrangements, as evidenced in recent studies .

Properties

Molecular Formula |

C11H13BrO2 |

|---|---|

Molecular Weight |

257.12 g/mol |

IUPAC Name |

1-(4-bromo-3-methoxyphenyl)cyclobutan-1-ol |

InChI |

InChI=1S/C11H13BrO2/c1-14-10-7-8(3-4-9(10)12)11(13)5-2-6-11/h3-4,7,13H,2,5-6H2,1H3 |

InChI Key |

QZFFBVUFBVKSCB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2(CCC2)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-Bromo-3-methoxyphenyl)cyclobutanol with three analogous cyclobutanol derivatives:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Functional Group |

|---|---|---|---|---|

| 1-(4-Bromo-3-methoxyphenyl)cyclobutanol | C₁₁H₁₃BrO₂ | 269.13 | 4-Bromo, 3-methoxy | Cyclobutanol |

| 1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid | C₁₂H₁₃BrO₂ | 269.13 | 4-Bromo, 3-methyl | Cyclobutane-carboxylic acid |

| 1-(4-Bromophenyl)-3,3-diphenylcyclobutan-1-ol | C₂₂H₁₉BrO | 379.29 | 4-Bromo, 3,3-diphenyl | Cyclobutanol |

| 1-(3-Methoxyphenyl)cyclobutanol | C₁₁H₁₄O₂ | 178.23 | 3-Methoxy | Cyclobutanol |

Key Observations :

- The diphenyl-substituted analog (C₂₂H₁₉BrO) exhibits significantly higher molar mass and steric bulk, which may hinder participation in ring-expansion reactions .

Spectroscopic and Crystallographic Data

- NMR Analysis: The¹H NMR spectrum of 1-(4-Bromo-3-methoxyphenyl)cyclobutanol shows characteristic peaks for the methoxy group (δ 3.80–3.85 ppm) and cyclobutanol hydroxyl proton (δ 2.50–2.70 ppm), consistent with other cyclobutanol derivatives . The diphenyl-substituted analog exhibits upfield shifts for aromatic protons due to increased shielding from the phenyl groups .

Key Research Findings

- The methoxy group in 1-(4-Bromo-3-methoxyphenyl)cyclobutanol enhances regioselectivity in ring-expansion reactions compared to non-oxygenated analogs .

- Palladium-catalyzed synthetic routes for this compound are more efficient than those for bulkier derivatives (e.g., diphenyl-substituted cyclobutanols), with reaction times reduced by 30–50% .

- The bromine atom facilitates further functionalization via cross-coupling reactions, a feature less exploitable in the methyl- or carboxylic acid-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.